Jasminoside B

説明

- 水には溶けませんが、エタノールやクロロホルムなどの有機溶媒に溶解します .

ジャスミノシドB: は、主にジャスミンの花に含まれる天然化合物です。芳香と薬効の両方の特性を備えています。

準備方法

合成経路: ジャスミノシドBの合成経路はあまり記録されていません。主に(ショウガ)の根茎から単離されます。

工業生産: 工業規模の生産方法に関する情報は限られています。

化学反応の分析

Oxidation Reactions

Jasminoside B contains multiple alcohol groups susceptible to oxidation. Common oxidizing agents and their effects include:

Example :

Under Jones reagent conditions, the primary alcohol in this compound’s glycosidic moiety oxidizes to an aldehyde, while secondary alcohols form ketones . Overoxidation to carboxylic acids is prevented by steric hindrance from the glycosidic substituents.

Reduction Reactions

Reduction targets include ester groups and double bonds:

Structural Insight :

The α,β-unsaturated ester in this compound (evident in its SMILES string: C(=O)C=CC2=CC=CC=C2) undergoes hydrogenation to a saturated chain, altering its bioactivity .

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves glycosidic and ester bonds:

| Conditions | Site of Cleavage | Products |

|---|---|---|

| 1M HCl, reflux | Glycosidic bond | Aglycone (monoterpene) + glucose |

| 0.1M NaOH, 60°C | Ester group (COOR) | Carboxylic acid + alcohol |

Kinetic Note :

Hydrolysis of the glycosidic bond follows first-order kinetics under acidic conditions, with rate constants dependent on steric effects from adjacent hydroxyl groups .

Substitution Reactions

Nucleophilic substitution occurs at electrophilic centers:

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (aqueous) | 50°C, 12 hr | Amide formation at ester sites |

| CH₃ONa | Methanol, reflux | Methoxy substitution at hydroxyls |

Example :

Treatment with ammonia replaces ester groups with amides, enhancing solubility in polar solvents .

Comparative Reactivity with Related Compounds

Key Difference : this compound’s monoterpene core increases steric hindrance, slowing hydrolysis compared to geniposide .

Mechanistic and Kinetic Studies

科学的研究の応用

Anti-Inflammatory Effects

Jasminoside B has demonstrated anti-inflammatory properties, particularly in skin cells exposed to ultraviolet (UV) radiation. Studies indicate that extracts containing this compound can reduce the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in keratinocytes. This suggests its potential for protecting against photoaging and skin inflammation .

Neuroprotective Properties

Research has shown that this compound can inhibit monoamine oxidase enzymes (MAO-A and MAO-B), which are implicated in neurodegenerative diseases like Parkinson's disease. By inhibiting these enzymes, this compound may help increase levels of neurotransmitters such as serotonin, offering potential therapeutic benefits for mood disorders and neuroprotection .

Antidiabetic Effects

In diabetic animal models, administration of Gardenia jasminoides extracts containing this compound resulted in significant reductions in blood glucose levels. This effect is attributed to the presence of iridoid glycosides, including this compound, which may enhance insulin sensitivity and glucose metabolism .

Antidepressant Activity

Studies have indicated that extracts rich in this compound exhibit antidepressant-like effects through the inhibition of MAO enzymes. This mechanism may contribute to mood improvement and stress relief .

Antioxidant Properties

This compound possesses strong antioxidant capabilities, which are crucial for combating oxidative stress in cells. This property is beneficial not only for health maintenance but also for enhancing the shelf-life of food products by preventing oxidative degradation .

Functional Food Ingredient

The metabolites from Gardenia jasminoides, including this compound, have been traditionally used as functional food ingredients in Asian cuisines. They are recognized for their health-promoting effects, including diuretic properties and support for cardiovascular health .

Skin Protection

Due to its ability to mitigate UV-induced damage and reduce inflammation, this compound is being explored for incorporation into cosmetic formulations aimed at preventing skin aging and improving skin health . Its antioxidant properties further enhance its suitability for skincare products.

Case Studies and Research Findings

作用機序

標的と経路: ジャスミノシドBが免疫抑制効果を発揮する正確な分子標的と経路については、さらなる研究が必要です。

類似化合物の比較

独自性: ジャスミノシドBの独自性は、その特異的な構造と免疫抑制活性にあります。

類似化合物: 詳細な比較はほとんどありませんが、テルペノイドおよびトリテルペノイドクラス内の関連する化合物を探求すると、貴重な洞察が得られる可能性があります

類似化合物との比較

Uniqueness: Jasminoside B’s uniqueness lies in its specific structure and immunosuppressive activity.

Similar Compounds: While detailed comparisons are scarce, exploring related compounds within the terpenoid and triterpene classes could provide valuable insights

生物活性

Jasminoside B is a bioactive compound derived from Gardenia jasminoides, a plant known for its medicinal properties. This compound is categorized as a monocyclic monoterpene glycoside and has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-diabetic effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. A study demonstrated that the methanolic extract of Gardenia jasminoides, containing this compound, showed strong radical scavenging activities against DPPH and ABTS radicals. The extract's effectiveness was quantified through IC50 values, indicating the concentration required to inhibit 50% of the radical activity.

| Extract Type | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Methanolic Extract | 274.9 ± 1.42 | 120.5 ± 1.09 |

The study found that the methanolic extract had a higher antioxidant capacity compared to water extracts, suggesting that the extraction method significantly influences the bioactivity of this compound and related compounds .

Enzyme Inhibition

This compound also demonstrates enzyme inhibition properties, particularly against α-amylase and α-glucosidase, which are important targets in managing type 2 diabetes mellitus (T2DM). The methanolic extract showed IC50 values that indicate its potential as an anti-diabetic agent.

| Enzyme | IC50 (µg/mL) |

|---|---|

| α-Amylase | 432.05 ± 0.51 |

| α-Glucosidase | 798.25 ± 0.84 |

These results suggest that this compound could be beneficial in controlling blood glucose levels by inhibiting carbohydrate-digesting enzymes .

Anti-Inflammatory Effects

Research indicates that extracts from Gardenia jasminoides can attenuate inflammatory responses in skin cells exposed to UV radiation. The presence of this compound in these extracts contributes to reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in keratinocytes, highlighting its potential for protective effects against photoaging and inflammation .

Neuroprotective Properties

In addition to its antioxidant and anti-inflammatory activities, this compound has shown promise in neuroprotection. A study indicated that components from Gardenia jasminoides, including this compound, inhibit monoamine oxidase enzymes (MAO-A and MAO-B), which are implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition could lead to increased levels of neurotransmitters like serotonin in the brain .

Case Studies and Research Findings

Several studies have focused on the biological activities of Gardenia jasminoides extracts containing this compound:

- Diabetes Management : A study involving diabetic animal models demonstrated that administration of Gardenia jasminoides extracts resulted in significant reductions in blood glucose levels, attributed to the presence of iridoid glycosides like this compound .

- Antidepressant Effects : Another investigation highlighted the antidepressant-like effects of Gardenia jasminoides oil extracts, which were linked to the inhibition of MAO enzymes by compounds including this compound .

- Skin Protection : In vitro studies showed that extracts rich in this compound could protect skin cells from UV-induced damage, making it a candidate for cosmetic formulations aimed at preventing photoaging .

特性

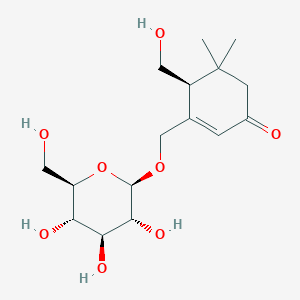

IUPAC Name |

(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRXLXOCHNGHBC-PLJUSGQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。